molecular formula C13H15BBrF3O3 B6301268 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester CAS No. 2121515-02-2

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester

Cat. No.: B6301268
CAS No.: 2121515-02-2
M. Wt: 366.97 g/mol
InChI Key: GRXGLWLGJHGJST-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-trifluoromethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester primarily undergoes:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding phenol.

    Hydrolysis: 5-Bromo-2-trifluoromethoxyphenylboronic acid and pinacol.

Scientific Research Applications

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-trifluoromethoxyphenylboronic acid
  • Phenylboronic acid pinacol ester
  • 4-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester

Uniqueness

5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester is unique due to its trifluoromethoxy group, which imparts increased stability and reactivity compared to other boronic esters. This makes it particularly valuable in reactions requiring high precision and yield.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXGLWLGJHGJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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